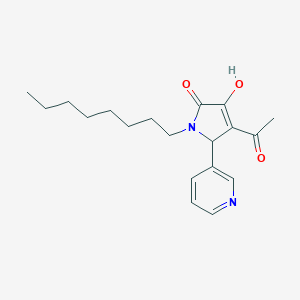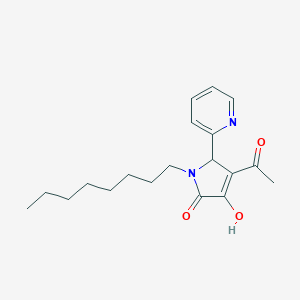![molecular formula C22H18N2O5 B282405 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282405.png)
4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as FPH-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FPH-1 is a member of the pyrrolone family of compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is thought to involve the inhibition of NF-κB signaling pathway and the activation of Nrf2 signaling pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines, while Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the suppression of NF-κB activation. 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to increase the nuclear translocation of Nrf2 and the expression of Nrf2 target genes, such as SOD and CAT.
Biochemical and Physiological Effects:
4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, to increase the activity of antioxidant enzymes, and to inhibit the proliferation and induce apoptosis of cancer cells. 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce oxidative stress and to improve glucose metabolism in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit a range of biological activities. However, 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further elucidate its mechanism of action and to identify its molecular targets. Another direction is to investigate its potential therapeutic applications, such as in the treatment of inflammatory diseases, cancer, and diabetes. Additionally, the development of 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 3,4-dihydroxybenzaldehyde with 2-acetylpyridine to form 4-(2-furoyl)-3-hydroxy-1-(2-pyridyl)-2-butanone, which is then reacted with 4-(2-hydroxyethyl)phenylhydrazine to yield 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects in vitro and in vivo. 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. 4-(2-furoyl)-3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the proliferation and induce apoptosis of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Propriétés
Formule moléculaire |
C22H18N2O5 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
3-(furan-2-carbonyl)-4-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H18N2O5/c25-11-9-14-5-7-16(8-6-14)24-19(15-3-1-10-23-13-15)18(21(27)22(24)28)20(26)17-4-2-12-29-17/h1-8,10,12-13,19,25,27H,9,11H2 |
Clé InChI |
SITMTHSADCYQIW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)CCO)O)C(=O)C4=CC=CO4 |
SMILES canonique |
C1=CC(=CN=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)CCO)O)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



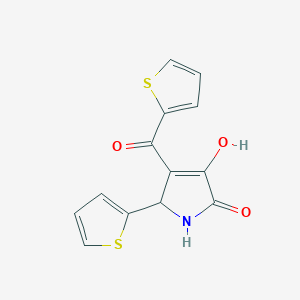
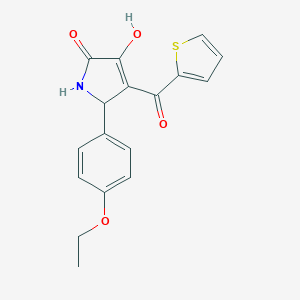
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)


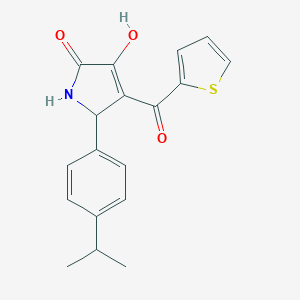

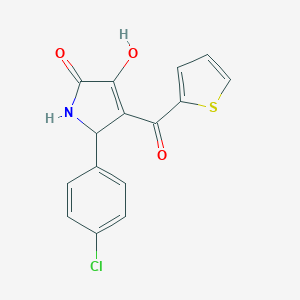
![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)

